molecular formula C9H12N2O3 B3045943 Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate CAS No. 1166827-49-1

Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate

Cat. No.: B3045943
CAS No.: 1166827-49-1
M. Wt: 196.20
InChI Key: HKXCLUPBWYOFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate is a chemical compound with the molecular formula C9H12N2O3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a pyrazine ring substituted with hydroxy, methyl, and ethyl ester groups. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate typically involves the reaction of 6-hydroxy-3,5-dimethylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process. Industrial methods also focus on optimizing the use of reagents and minimizing waste to adhere to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-3,5-dimethylpyrazine-2-carboxylate.

    Reduction: Formation of 6-hydroxy-3,5-dimethylpyrazine-2-methanol.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of flavor and fragrance compounds due to its aromatic properties.

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate can be compared with other pyrazine derivatives:

    6-hydroxy-3,5-dimethylpyrazine-2-carboxylic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.

    Ethyl 3,5-dimethylpyrazine-2-carboxylate: Lacks the hydroxy group, which influences its chemical properties and potential biological activities.

    3,5-dimethylpyrazine-2-carboxylic acid: Lacks both the hydroxy and ethyl ester groups, making it less versatile in chemical reactions.

The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from its similar counterparts.

Properties

IUPAC Name

ethyl 3,5-dimethyl-6-oxo-1H-pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)10-6(3)8(12)11-7/h4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXCLUPBWYOFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=O)N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192776
Record name Ethyl 1,6-dihydro-3,5-dimethyl-6-oxo-2-pyrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166827-49-1
Record name Ethyl 1,6-dihydro-3,5-dimethyl-6-oxo-2-pyrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1166827-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,6-dihydro-3,5-dimethyl-6-oxo-2-pyrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
Reactant of Route 2
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
Reactant of Route 3
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
Reactant of Route 4
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
Reactant of Route 5
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
Reactant of Route 6
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.